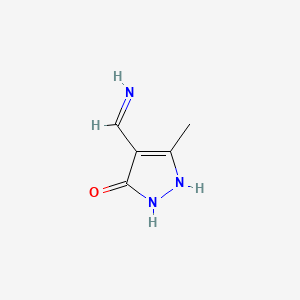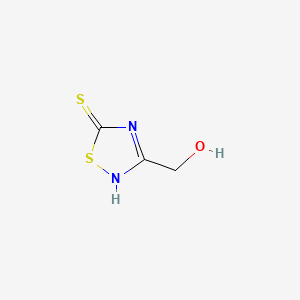
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is a chiral, stereorigid metallocene catalyst. It is widely used in the field of polymer chemistry, particularly in the polymerization of olefins such as ethylene, propylene, and styrene . This compound is known for its high activity and selectivity, making it a valuable catalyst in industrial applications.
Mechanism of Action
Target of Action
The primary target of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is the polymerization of olefins such as ethylene, propylene, and styrene . It acts as a Ziegler-Natta catalyst , a type of catalyst used in the polymerization of alkenes .
Mode of Action
This compound is a chiral, stereorigid metallocene catalyst . It works in conjunction with a co-catalyst, methylaluminoxane (MAO) . The catalyst complex formed by these two components exhibits extremely high activity for the polymerization of olefins .
Biochemical Pathways
The compound plays a crucial role in the polymerization of olefins . This process involves the formation of long-chain polymers through the reaction of olefin monomers. The catalyst complex formed by this compound and MAO facilitates this process, leading to the production of high-performance polymers .
Pharmacokinetics
It’s important to note that the compound ismoisture sensitive , which can impact its stability and effectiveness in reactions.
Result of Action
The result of the action of this compound is the production of high-performance polymers . These polymers are produced through the polymerization of olefins, a process that the compound catalyzes with high efficiency .
Action Environment
The action of this compound is influenced by environmental factors. It is sensitive to moisture , so it should be stored in a cool, dry place away from water . The compound’s stability and efficacy can be compromised if it is exposed to moisture .
Biochemical Analysis
Biochemical Properties
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is widely used in the preparation of metal-based catalysts and organic synthesis reactions . It serves as a precursor for ethylene polymerization catalysts, catalyzes the polymerization and copolymerization of styrene, and prepares high-performance polymers . It can also serve as a precursor for synthesizing active organometallic compounds and asymmetric catalysts .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a catalyst. It can facilitate the polymerization of olefins such as ethylene, propylene, and styrene .
Temporal Effects in Laboratory Settings
This compound is known for its high thermal stability , suggesting that it may retain its activity over extended periods under laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride can be synthesized through the reaction of dimethylsilylbis(1-indenyl) with zirconium tetrachloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction is carried out in a suitable solvent, such as toluene or dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride undergoes various types of reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high-molecular-weight polymers.
Substitution: The compound can undergo substitution reactions with other ligands, leading to the formation of new zirconium complexes.
Common Reagents and Conditions
Methylaluminoxane (MAO): This co-catalyst is commonly used in conjunction with this compound to enhance its catalytic activity.
Solvents: Toluene, dichloromethane, and other non-polar solvents are typically used in these reactions.
Major Products
The major products formed from these reactions include high-performance polymers such as polyethylene and polypropylene, which have numerous industrial applications .
Scientific Research Applications
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is unique in its high activity and selectivity as a metallocene catalyst. Similar compounds include:
Dimethylsilylbis(hexamethylindenyl)zirconium dichloride: This compound has similar catalytic properties but differs in its ligand structure.
Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride: Another metallocene catalyst with different ligand structures and catalytic properties.
These compounds share similar applications in polymerization reactions but differ in their specific catalytic activities and selectivities.
Properties
CAS No. |
121009-93-6 |
|---|---|
Molecular Formula |
C20H18Cl2SiZr |
Molecular Weight |
448.573 |
IUPAC Name |
dichlorozirconium;di(inden-1-yl)-dimethylsilane |
InChI |
InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
UWDIAYXWSZBXJP-UHFFFAOYSA-L |
SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)
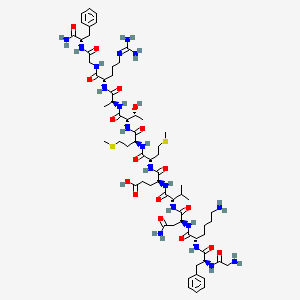
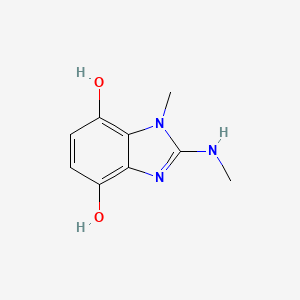
![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)
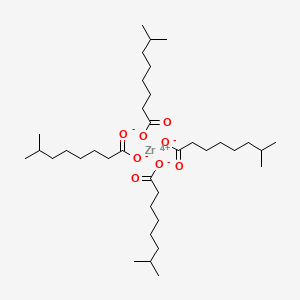
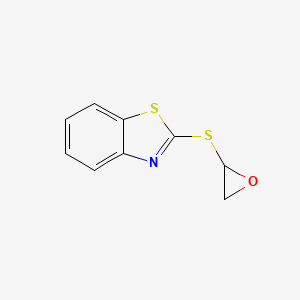
![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)
